Fasudil, chemically known as hexahydro-1-(5-isoquinolinesulfonyl)-1H-1,4-diazepine hydrochloride, is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK) [, , ]. ROCK, a downstream effector of the small GTPase RhoA, plays a crucial role in various cellular processes such as smooth muscle contraction, cell adhesion, migration, and apoptosis [, , , , ]. By inhibiting ROCK, Fasudil exerts a wide range of pharmacological effects, including vasodilation, anti-apoptosis, anti-inflammation, and neuroprotection [, , , , , , , , , , , ]. It is metabolized into hydroxyfasudil, which also exhibits potent ROCK inhibitory activity [, ].
Fasudil, chemically known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is derived from isoquinoline. It functions as a selective ROCK inhibitor, impacting the Rho/ROCK signaling pathway, which plays a crucial role in regulating cytoskeletal dynamics, smooth muscle contraction, and cell migration . The compound has been extensively studied for its pharmacological properties and applications in treating diseases associated with vascular dysfunction.
The synthesis of Fasudil involves several key steps:
Technical parameters such as temperature control during the addition of reagents and the use of flash chromatography for purification are critical to achieving high purity levels (up to 99% HPLC purity) of the final product .
Fasudil's molecular structure consists of an isoquinoline core linked to a methylpiperazine moiety via a sulfonyl group. The structural formula can be represented as follows:
Nuclear magnetic resonance (NMR) spectroscopy indicates distinct chemical shifts that confirm the presence of these functional groups, providing insights into the compound's conformation in solution .
Fasudil participates in various chemical reactions primarily through its interactions with ROCK. Inhibition of ROCK leads to several downstream effects:
These reactions highlight Fasudil's role in therapeutic applications targeting abnormal cellular behaviors.
The mechanism by which Fasudil exerts its effects involves the inhibition of ROCK activity, which subsequently affects various cellular processes:
Data from experiments demonstrate that at concentrations below 100 µM, Fasudil does not significantly alter cell viability while effectively inhibiting migration .
Fasudil exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations and influence its bioavailability and therapeutic efficacy .
Fasudil has diverse applications across various fields:
Research continues to explore novel formulations, including bioreductive prodrugs that enhance selectivity under hypoxic conditions, thus minimizing systemic side effects while maintaining therapeutic efficacy .
Fasudil (5-(1,4-diazepan-1-ylsulfonyl)isoquinoline) exhibits distinct binding preferences for ROCK isoforms (ROCK1 and ROCK2), which share 65% overall sequence homology but diverge significantly in their kinase domains. Crystallographic studies reveal that Fasudil occupies the ATP-binding cleft of ROCK1 through hydrogen bonding between its isoquinoline nitrogen and Met156 of the catalytic domain. Crucially, Ala215 in ROCK1 (and the equivalent residue in ROCK2) replaces the bulkier Thr183 in protein kinase A (PKA). This smaller residue creates a more accommodating hydrophobic pocket, enabling Fasudil’s isoquinoline ring to bind with higher affinity (Ki = 33 nM for ROCK2 vs. 140 nM for PKA) [2] [7] [9]. The N-terminal extension of ROCK forms a dimeric helix bundle that stabilizes the C-terminal hydrophobic motif, indirectly influencing Fasudil’s access to the active site. This structural arrangement is absent in other AGC-family kinases, underpinning Fasudil’s selectivity [2].
Table 1: Structural Determinants of Fasudil Selectivity for ROCK Isoforms
Feature | ROCK1 | ROCK2 | PKA |
---|---|---|---|
Residue at Selectivity Gate | Ala215 | Ala215 | Thr183 |
Fasudil Ki (nM) | 52 | 33 | 140 |
Key Binding Residue | Met156 | Met156 | Met120 |
Dimerization Domain | Present | Present | Absent |
Fasudil undergoes rapid hepatic metabolism to hydroxyfasudil (1-hydroxy-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline), which exhibits enhanced ROCK inhibitory activity. Pharmacokinetic studies in rodents show Fasudil’s plasma half-life is ~0.5 hours, while hydroxyfasudil persists for ~2 hours [4] [8]. Hydroxyfasudil demonstrates a 2–3-fold lower IC50 for ROCK (0.2–0.3 µM) compared to Fasudil (0.4–0.6 µM), attributed to additional hydrogen bonding between its hydroxyl group and Asp216 of ROCK1. This metabolite constitutes >80% of active plasma species and penetrates the blood-brain barrier, accounting for sustained neuroprotection in chronic stress models. In stressed rats, hydroxyfasudil maintains hippocampal ROCK inhibition for >4 hours post-administration, preventing dendritic spine loss at 10 mg/kg/day doses [4] [8].
Table 2: Pharmacokinetic and Pharmacodynamic Comparison of Fasudil and Hydroxyfasudil
Parameter | Fasudil | Hydroxyfasudil |
---|---|---|
Plasma Half-life (h) | 0.5 | 2.0 |
ROCK IC50 (µM) | 0.4–0.6 | 0.2–0.3 |
Brain Penetrance | Moderate | High |
Primary Metabolic Route | Hepatic hydroxylation | Glucuronidation |
Contribution to Total Activity | 30% | 70% |
Beyond direct kinase inhibition, Fasudil disrupts ROCK-dependent cytoskeletal and inflammatory cascades via allosteric mechanisms:
Fasudil functions as a reversible ATP-competitive inhibitor by occupying the catalytic cleft of ROCK’s kinase domain. X-ray crystallography (PDB: 2ESM) shows Fasudil’s isoquinoline ring inserts into the adenine-binding pocket, forming:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7